![molecular formula C18H19ClN2O4S B2837699 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 2034609-04-4](/img/structure/B2837699.png)
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone
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Description
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Compounds with thiazole, thiadiazole, and oxazole moieties, similar to the core structural elements in the compound of interest, are often synthesized for their potential biological activities. For instance, a study by Reddy et al. (2015) on thiazole derivatives demonstrated the synthesis of compounds with antioxidant activities through nucleophilic addition reactions. These compounds exhibited potent antioxidant properties, suggesting the potential of thiazole-based compounds in developing new antioxidant agents (Reddy et al., 2015).
Antiviral and Anticancer Properties
Research by Chen et al. (2010) on thiadiazole sulfonamides showed that such compounds could possess antiviral activities, particularly against the tobacco mosaic virus. This indicates the potential of similar structures in antiviral research (Chen et al., 2010). Moreover, compounds incorporating oxazole and pyrazoline, as studied by Katariya et al. (2021), were found to have significant anticancer and antimicrobial activities, highlighting the diverse biological applications of such chemical structures (Katariya et al., 2021).
Molecular Docking and DFT Studies
The compound's potential interaction with biological targets can be explored through molecular docking studies, similar to the approach taken by Shahana and Yardily (2020). They synthesized thiazolyl compounds and used molecular docking to understand their antibacterial activity, providing a methodological framework for investigating the biological interactions of complex molecules (Shahana & Yardily, 2020). Additionally, Density Functional Theory (DFT) studies, as conducted by the same authors, offer insights into the electronic structure and reactivity of such compounds, which are crucial for understanding their mechanism of action (Shahana & Yardily, 2020).
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-14-4-2-1-3-13(14)17-7-8-21(9-10-26(17,23)24)18(22)15-11-16(25-20-15)12-5-6-12/h1-4,11-12,17H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIMVHGNBBIWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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